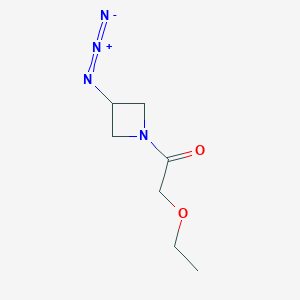
1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one, also known as 1-azido-2-ethoxyethan-1-one or AEE, is a synthetic compound that has been used in a variety of scientific research applications. AEE has been studied for its ability to form covalent bonds with biological molecules, as well as its ability to act as a catalyst for various biochemical reactions. AEE has been used in a variety of laboratory experiments, including those involving the synthesis of peptide bonds and the formation of disulfide bridges.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Azetidine Derivatives
- Antimitotic Compounds Development : Research has explored the structural basis of antimitotic compounds, particularly focusing on azetidin-2-ones with various substituents, revealing their potential in drug development processes (Twamley, O’Boyle, & Meegan, 2020).
- Anti-Tubercular Activity : Novel azetidinone derivatives, incorporating 1,2,4-triazole, have been designed and evaluated for their antitubercular activity, showcasing the role of azetidine derivatives in combating tuberculosis (Thomas, George, & Harindran, 2014).
- Regioselective Reactions for Drug Candidates : Studies on mesyloxymethylazetidin-2-one derivatives with nucleophiles have led to the development of potential drug candidates through azetidinone-aziridine ring transformations (Boros et al., 2006).
Biological Activities of Azetidine Derivatives
- Antibacterial, Antifungal, and Anti-inflammatory Activities : Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has shown significant antibacterial, antifungal, and antiinflammatory activities, demonstrating the therapeutic potential of azetidine derivatives in microbial infections and inflammation (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
- Antioxidant, Antimicrobial, and Antimycobacterial Properties : The combination of azetidinone and thiazolidinone moieties with the indole nucleus has been evaluated for antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, highlighting the diverse bioactive potential of these compounds (Saundane & Walmik, 2013).
Advanced Synthetic Methods and Intermediates
- Medicinal Intermediates Synthesis : The development of medicinal intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine, showcases advanced synthetic methods for producing azetidine derivatives crucial in medicinal chemistry (Yang, 2009).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-13-5-7(12)11-3-6(4-11)9-10-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEHTRQZGKFWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



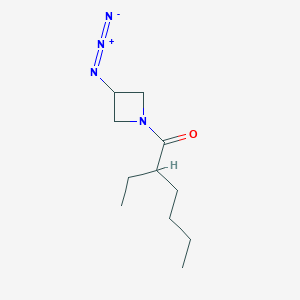
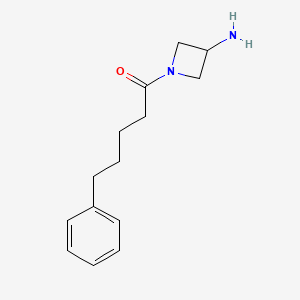
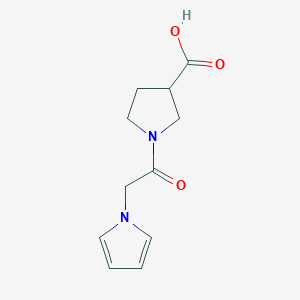

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)
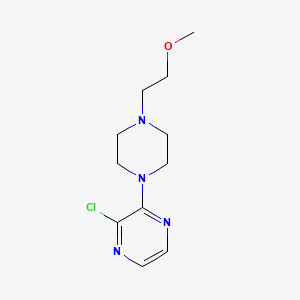
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)
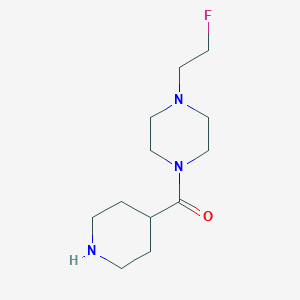
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)